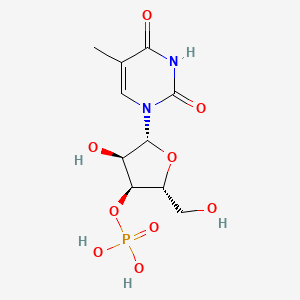

Ribothymidine 3'-monophosphate

Description

Significance of Post-Transcriptional RNA Modifications in Cellular Processes

Following transcription, RNA molecules undergo a variety of chemical alterations known as post-transcriptional modifications. These modifications are not mere decorations; they are crucial for the proper functioning of RNA. nih.govwikipedia.org They can influence RNA stability, its transport within the cell, and the efficiency and accuracy of protein synthesis. nih.gov The diverse array of over 150 known RNA modifications highlights their importance in regulating gene expression at a post-transcriptional level. mdpi.com These modifications are involved in a multitude of cellular functions, including cell death, proliferation, differentiation, and metabolism. nih.gov The effects of these modifications are integral to gene expression regulation on a genome-wide scale, particularly in systems that require rapid adaptation to external stimuli. nih.gov

Overview of Ribothymidine 3'-monophosphate (rT or m⁵U) as a Modified Nucleotide

Ribothymidine, also known as 5-methyluridine (B1664183) (m⁵U), is a modified nucleoside primarily found in transfer RNA (tRNA). ontosight.airesearchgate.net It is composed of a thymine (B56734) base linked to a ribose sugar. ontosight.ai This compound, and specifically its monophosphate form, plays a vital role in the structure and function of tRNA molecules. ontosight.ai Its presence is critical for the stability and correct folding of tRNA, which in turn is essential for the accurate translation of the genetic code from messenger RNA (mRNA) into proteins. ontosight.airesearchgate.net Beyond its structural role, ribothymidine is implicated in the regulation of gene expression and the maintenance of genome stability. ontosight.ai

Historical Context of its Discovery in RNA

The discovery of modified nucleosides in RNA dates back to 1951 with the identification of pseudouridine (B1679824). nih.gov Although ribothymidine is a common methylated nucleoside in tRNA, studies in the 1970s revealed that some tRNAs in various bovine tissues completely lacked it, having an unmodified uridine (B1682114) in its place. nih.gov This discovery was made possible by using an E. coli enzyme, a uracil (B121893) methylase, that could specifically methylate the uridine at this position, allowing for the detection and quantification of these ribothymidine-lacking tRNAs. nih.gov Further research demonstrated the formation of ribothymidine in the RNA of the turnip yellow mosaic virus when incubated in a yeast extract, highlighting the enzymatic nature of this modification. oup.com

Distinguishing this compound from Deoxythymidine Monophosphate (dTMP)

This compound (rTMP) and deoxythymidine monophosphate (dTMP) are structurally and functionally distinct molecules, primarily due to the sugar component of their structure. While both contain the pyrimidine (B1678525) base thymine, rTMP contains a ribose sugar, characteristic of RNA, whereas dTMP contains a deoxyribose sugar, the building block of DNA. ontosight.ainih.govcpu.edu.cn This seemingly small difference—the presence or absence of a hydroxyl group at the 2' position of the sugar—has profound implications for the roles these molecules play in the cell.

The synthesis of dTMP is a crucial step in providing the building blocks for DNA replication. frontiersin.orgnih.gov In contrast, ribothymidine is synthesized at the polymer level, meaning the modification occurs on an already formed RNA molecule, typically tRNA. ontosight.aifrontiersin.org

| Feature | This compound (rTMP) | Deoxythymidine Monophosphate (dTMP) |

|---|---|---|

| Nucleobase | Thymine | Thymine |

| Sugar | Ribose ontosight.ai | Deoxyribose cpu.edu.cn |

| Primary Nucleic Acid Association | RNA (specifically tRNA) ontosight.ai | DNA cpu.edu.cn |

| Key Function | Contributes to tRNA stability and function in protein synthesis. ontosight.airesearchgate.net | A primary building block for DNA synthesis. frontiersin.org |

| Synthesis | Post-transcriptional modification of a uridine residue within an RNA molecule. ontosight.ai | De novo synthesis from dUMP (deoxyuridine monophosphate). nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

3352-22-5 |

|---|---|

Molecular Formula |

C10H15N2O9P |

Molecular Weight |

338.21 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-4-hydroxy-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C10H15N2O9P/c1-4-2-12(10(16)11-8(4)15)9-6(14)7(5(3-13)20-9)21-22(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,11,15,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1 |

InChI Key |

QPSUNWCTFXJPJE-JXOAFFINSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)O)O |

Origin of Product |

United States |

Biological Occurrence and Distribution of Ribothymidine 3 Monophosphate

Presence in Transfer RNA (tRNA)

Ribothymidine is a well-characterized component of transfer RNA (tRNA), an adaptor molecule essential for protein synthesis that links the genetic code in messenger RNA (mRNA) to the amino acid sequence of proteins.

The methylation of uridine (B1682114) to form 5-methyluridine (B1664183), or ribothymidine, is an almost invariant post-transcriptional modification found at position 54 in the vast majority of eukaryotic and bacterial tRNAs. This modification is considered a common feature in the structure of tRNA. However, there are exceptions; for instance, tRNA from Azotobacter vinelandii grown in the presence of ammonium (B1175870) chloride lacks ribothymidine, with the uridine at position 54 remaining unmethylated. In thermophilic organisms, this ribothymidine can be further modified to 2-thioribothymidine, which enhances the thermal stability of the tRNA molecule.

Ribothymidine is a key component of a specific region in the tRNA structure known as the T-arm or T-loop. This loop is often called the TΨC loop due to the characteristic and conserved sequence of ribothymidine (T), pseudouridine (B1679824) (Ψ), and cytidine (B196190) (C). The TΨC sequence is necessary for the tRNA to bind to the ribosome during protein synthesis, effectively tethering the tRNA molecule to the ribosome. The T-loop folds into a unique structural element, and the presence of ribothymidine at position 54 is thought to increase the structural stability of the entire tRNA molecule.

Table 1: Key Features of Ribothymidine in tRNA

| Feature | Description |

|---|---|

| Location | Position 54 |

| Structural Region | TΨC loop of the T-arm |

| Conserved Sequence | Part of the TΨC (ribothymidine, pseudouridine, cytidine) sequence |

| Primary Function | Facilitates tRNA-ribosome binding and stabilizes tRNA structure |

While ribothymidine is nearly universal at position 54, its presence and quantity can vary among different tRNA isoacceptors, which are tRNA molecules that carry the same amino acid but have different anticodon sequences. Studies on mammalian tRNAPhe (tRNA that carries phenylalanine) have shown that different tissues can have varying amounts of ribothymidine. This variation in ribothymidine content has been correlated with the functional capacity of the tRNA molecule in protein synthesis. For example, an increased content of ribothymidine in mammalian tRNAPhe was linked to a higher maximum velocity for the synthesis of polypeptides.

Presence in Ribosomal RNA (rRNA)

The structural motif of the T-loop, which characteristically contains ribothymidine, is not exclusive to tRNA. At least one instance of this T-loop motif has also been identified in ribosomal RNA (rRNA), where it also carries the 5-methyluridine (ribothymidine) modification.

Presence in Other Non-coding RNAs (e.g., tmRNA)

Ribothymidine modifications are also found in other non-coding RNAs beyond tRNA and rRNA. The T-loop motif has been identified as a common structural element in a number of non-coding RNAs. An example is the tRNA-like domain found at the 3'-end of the turnip yellow mosaic virus (TYMV) RNA. This viral RNA domain is a substrate for tRNA modification enzymes. In experiments using a yeast extract, ribothymidine was formed at position U-38 of the TYMV RNA fragment, a position equivalent to T-54 in canonical tRNA. Transfer-messenger RNA (tmRNA), a molecule involved in rescuing stalled ribosomes in bacteria, also contains ribothymidine.

Interspecies Variation and Conservation across Domains of Life

The presence of ribothymidine at position 54 of tRNA is a highly conserved feature across bacteria and eukaryotes. However, notable variations exist, particularly in the third domain of life, Archaea. In many archaeal species, the ribothymidine (m5U) at position 54 is replaced by N1-methylpseudouridine (m1Ψ). This modification is also thought to enhance structural stability. The enzymes responsible for creating these modifications are conserved across the domains of life, highlighting the fundamental importance of having a modified nucleotide at this specific position for cellular function.

Table 2: Interspecies Variation of the Modified Nucleoside at tRNA Position 54

| Domain of Life | Predominant Modified Nucleoside at Position 54 |

|---|---|

| Bacteria | Ribothymidine (m5U) |

| Eukaryota | Ribothymidine (m5U) |

| Archaea | N1-methylpseudouridine (m1Ψ) |

Biosynthesis and Enzymatic Mechanisms of Ribothymidine 3 Monophosphate Formation

Precursor Utilization: Uridine (B1682114) 3'-monophosphate (3'-UMP) as Substrate

The direct substrate for the enzymatic formation of ribothymidine is not a free Uridine 3'-monophosphate (3'-UMP) molecule. Instead, the modification occurs on a specific uridine residue that has already been incorporated into the primary sequence of a precursor tRNA molecule. This post-transcriptional modification targets the uridine at what will become position 54 in the mature tRNA's T-loop (TΨC loop). Therefore, the substrate is more accurately described as a uridine monophosphate residue within the context of a folded pre-tRNA or mature tRNA molecule. The enzyme recognizes specific structural elements and sequences within the tRNA, particularly the T-arm, to ensure the precise methylation of the correct uridine residue.

Enzymology of Ribothymidine Synthesis

The enzymatic synthesis of ribothymidine is a highly specific and regulated process, primarily carried out by tRNA (m⁵U) methyltransferases. These enzymes are found across all domains of life and play a crucial role in the maturation and function of tRNA.

A number of specific tRNA (m⁵U) methyltransferases have been identified and characterized in various organisms. The most extensively studied of these is the tRNA (m⁵U54)methyltransferase from Escherichia coli, encoded by the trmA gene. This enzyme is responsible for the S-adenosylmethionine (SAM)-dependent methylation of the uridine at position 54 in nearly all E. coli tRNAs.

In eukaryotes, the homologous enzyme is known as Trm2 in Saccharomyces cerevisiae and TRMT2A (cytosolic) and TRMT2B (mitochondrial) in mammals. The TRM2 gene in yeast has been identified and characterized, and its disruption leads to the absence of the m⁵U54 modification in tRNA. Recombinant Trm2 protein has been shown to have tRNA(m⁵U54)methyltransferase activity in vitro. nih.gov

Another class of enzymes, designated TrmFO, found in some bacteria, catalyzes the same m⁵U54 formation but utilizes a different set of cofactors. These enzymes are folate/FAD-dependent and represent an alternative evolutionary pathway for achieving the same tRNA modification.

| Enzyme | Organism | Gene | Location | Methyl Donor |

|---|---|---|---|---|

| TrmA | Escherichia coli | trmA | Cytoplasm | S-adenosylmethionine (SAM) |

| Trm2 | Saccharomyces cerevisiae | TRM2 | Cytoplasm | S-adenosylmethionine (SAM) |

| TRMT2A | Mammals | TRMT2A | Cytoplasm | S-adenosylmethionine (SAM) |

| TRMT2B | Mammals | TRMT2B | Mitochondria | S-adenosylmethionine (SAM) |

| TrmFO | Gram-positive bacteria (e.g., Bacillus subtilis) | trmFO | Cytoplasm | 5,10-Methylenetetrahydrofolate |

The biosynthesis of ribothymidine in tRNA proceeds via two distinct pathways distinguished by their methyl donors and cofactor requirements.

S-adenosylmethionine (SAM)-Dependent Pathway : This is the most common pathway, utilized by enzymes such as TrmA and its eukaryotic homologs. In this mechanism, S-adenosyl-L-methionine (SAM) serves as the direct donor of the methyl group. The reaction transfers the methyl group from SAM to the C5 carbon of the uridine ring, producing S-adenosyl-L-homocysteine (SAH) as a byproduct. biorxiv.org

Tetrahydrofolate-Dependent Pathway : A number of Gram-positive bacteria, including Bacillus subtilis and Streptococcus faecium, employ an alternative, SAM-independent pathway. researcher.lifenih.gov In this system, the one-carbon unit is provided by 5,10-methylenetetrahydrofolate (CH₂THF) . nih.gov This pathway requires the involvement of additional cofactors. The enzyme TrmFO, which catalyzes this reaction, is a flavoprotein containing Flavin Adenine Dinucleotide (FAD) . nih.govresearchgate.net The reaction mechanism involves the reduction of FAD to FADH₂, which is necessary for the reductive methylation process. In in vitro assays, this reduction can be accomplished by NADPH or NADH . nih.govresearchgate.net

The catalytic mechanism of the SAM-dependent TrmA enzyme has been elucidated through structural and biochemical studies. It proceeds through a covalent intermediate and involves key catalytic residues within the enzyme's active site. biorxiv.orgmdpi.com

The proposed step-by-step mechanism is as follows:

Nucleophilic Attack : A conserved cysteine residue in the TrmA active site acts as a nucleophile, attacking the C6 carbon of the target uridine base within the tRNA. mdpi.comnih.gov This forms a covalent bond between the enzyme and the tRNA substrate, creating a transient enzyme-tRNA intermediate. biorxiv.org

Methyl Group Transfer : The formation of the covalent adduct activates the C5 carbon of the uracil (B121893) ring, making it nucleophilic. This activated C5 carbon then attacks the electrophilic methyl group of the bound S-adenosylmethionine (SAM) cofactor. biorxiv.orgmdpi.com The methyl group is transferred to the C5 position of the uridine.

Proton Abstraction and Resolution : A conserved glutamate (B1630785) residue in the active site acts as a general base, abstracting a proton from the C5 carbon of the now-methylated uridine. mdpi.comnih.gov

Enzyme Regeneration : The abstraction of the proton leads to the elimination of the enzyme's cysteine residue from the C6 position, breaking the covalent bond. This regenerates the free, active enzyme and releases the modified tRNA containing ribothymidine (m⁵U) at position 54. biorxiv.org

The mechanism for the folate/FAD-dependent TrmFO enzymes is distinct. It is proposed that the methyl group is transferred from methylenetetrahydrofolate to the N5 position of the FAD cofactor, which then acts as the methyl-transfer agent to the uridine base. nih.gov The reduced FADH₂ is required to reduce a C5 methylene-U54-tRNA intermediate. nih.gov

The purification and characterization of tRNA (m⁵U) methyltransferases, and tRNA modifying enzymes in general, present several challenges that have historically slowed progress in the field.

Lack of Obvious Phenotypes : Many strains with mutations in tRNA modification genes, including trmA, often exhibit no obvious growth defects under standard laboratory conditions. nih.gov This makes traditional genetic screening for these enzymes difficult.

Difficult Biochemical Assays : The detection of specific tRNA modifications requires laborious and technically demanding techniques, such as HPLC or mass spectrometry, to analyze the nucleoside composition of purified tRNA. nih.gov This complicates the process of assaying enzyme activity during purification from large libraries of potential mutants or fractions.

Enzyme Stability and Solubility : Like many proteins, tRNA methyltransferases can be prone to denaturation, aggregation, or insolubility when overexpressed or removed from their native cellular environment. Maintaining the enzyme in its active conformation throughout the multi-step purification process can be problematic, as detergents or chaotropic agents used for solubilization can lead to inactivation.

Substrate Availability : The natural substrate for these enzymes is a specific, correctly folded tRNA molecule. Preparing large quantities of a single, unmodified tRNA species for use in in vitro assays can be challenging, often requiring in vitro transcription, which may lack other modifications that could influence enzyme recognition.

| Challenge | Description | Impact on Research |

|---|---|---|

| Subtle Phenotypes | Mutant strains often lack easily observable growth defects. | Hinders identification of genes through traditional genetic screens. |

| Complex Assays | Detecting the m⁵U modification is technically demanding. | Makes screening for enzyme activity during purification slow and laborious. |

| Enzyme Instability | Enzymes can lose activity due to denaturation or insolubility during purification. | Reduces yield of active enzyme and complicates biochemical characterization. |

| Substrate Preparation | Requires large amounts of specific, unmodified tRNA. | Can be a bottleneck for performing detailed kinetic and mechanistic studies. |

Genetic Loci Associated with Ribothymidine Synthesis (e.g., trmA gene in E. coli)

The genetic basis for ribothymidine synthesis has been well-established in Escherichia coli. The structural gene responsible for the production of tRNA (m⁵U54) methyltransferase is the trmA gene . Mutations in this gene result in the cell's inability to form 5-methyluridine (B1664183) in its tRNA.

Functional Roles of Ribothymidine 3 Monophosphate in Rna Biology

Contribution to tRNA Structure and Stability

The precise three-dimensional architecture of tRNA is fundamental to its function as an adaptor molecule in translation. Ribothymidine, typically found at position 54 in the T-loop (also known as the TΨC loop), is a key contributor to both the secondary and tertiary structure of tRNA, ensuring its stability and proper folding. nih.govproteopedia.org

Studies comparing the thermal stability of tRNAs with and without this modification have quantitatively demonstrated its importance. A tRNA lacking ribothymidine (containing an unmodified uridine (B1682114) at that position) exhibits a significantly lower melting temperature, indicating a less stable tertiary structure. nih.govnih.gov

| tRNA Source | Modification at Position 54 | Melting Temperature (Tm) | Change in Tm relative to Wild-Type (Ribothymidine) |

|---|---|---|---|

| E. coli (Wild-Type) | Ribothymidine | ~78°C | N/A |

| E. coli (Mutant) | Uridine | ~72°C | -6°C |

| T. thermophilus | 2-Thioribothymidine | ~85°C | +7°C |

This table presents comparative data on the melting temperatures of tRNA molecules with different modifications at position 54, highlighting the stabilizing effect of ribothymidine. Data derived from studies on E. coli and T. thermophilus tRNAs. nih.govnih.gov

Impact on Translational Efficiency and Fidelity

By ensuring the correct and stable three-dimensional structure of tRNA, ribothymidine indirectly influences the accuracy and speed of protein synthesis. A properly folded tRNA is essential for effective participation in the ribosomal machinery.

Translational fidelity depends on the precise recognition of the mRNA codon by the tRNA's anticodon loop within the ribosome. nih.gov While ribothymidine is located in the T-loop, far from the anticodon, its role in maintaining the rigid L-shaped structure is critical for this process. nih.gov The stabilization of the tRNA elbow ensures that the anticodon loop is presented in the correct orientation and distance relative to the acceptor stem. embopress.org This precise positioning is necessary for the tRNA to bind efficiently to the ribosomal A-site and accurately read the mRNA codon. nih.gov

Prevention of Ribosomal Frameshifting

Programmed ribosomal frameshifting is a translational recoding mechanism that directs the ribosome to shift its reading frame at a specific site on an mRNA molecule. This process is critical for the expression of certain genes, particularly in viruses and bacteria. The modification of tRNA molecules, including the presence of ribothymidine, can influence the efficiency of ribosomal frameshifting.

Deficiencies in tRNA modifications have been shown to affect the maintenance of the correct reading frame during translation. The study of tRNA mutants has revealed that alterations in tRNA structure, potentially caused by the lack of modifications like ribothymidine, can lead to increased instances of ribosomal frameshifting. These findings suggest that the proper modification of tRNAs is a key factor in ensuring translational fidelity and preventing unintended shifts in the reading frame.

Correlation with Codon Usage

Codon usage bias refers to the unequal use of synonymous codons, which are different codons that specify the same amino acid. This bias is observed across all domains of life and is thought to be related to the efficiency and accuracy of translation. The abundance of specific tRNA molecules, which recognize these codons, often correlates with the frequency of codon usage in highly expressed genes.

Roles in Ribosomal RNA (rRNA) Function

While ribothymidine is most famously associated with tRNA, it has also been identified in ribosomal RNA (rRNA), the RNA component of the ribosome. In some bacteria, such as Bacillus subtilis and Micrococcus lysodeikticus, ribothymidine is present in the 23S rRNA of the large ribosomal subunit. nih.govnih.gov

The presence of ribothymidine in rRNA suggests a role in ribosome structure and function. The T-loop motif, a structural element first identified in tRNA and characterized by the presence of ribothymidine, has also been found in rRNA. wikipedia.org This motif is known to be important for stabilizing RNA tertiary structure. nih.govnih.gov The methylation that forms ribothymidine in rRNA is thought to contribute to the structural stability of the ribosome.

Research has shown that the biosynthetic pathway for ribothymidine in rRNA can differ from that in tRNA within the same organism. nih.govnih.gov For instance, in B. subtilis and M. lysodeikticus, S-adenosylmethionine serves as the methyl donor for ribothymidine formation in 23S rRNA, whereas a tetrahydrofolate derivative is involved in its synthesis in tRNA. nih.gov This distinction underscores the potentially unique functional requirements for this modification in different RNA contexts.

Potential Roles in Other RNA-mediated Processes

The influence of ribothymidine may extend beyond its established roles in tRNA and rRNA. The T-loop structural motif, which is stabilized by ribothymidine, is a recurring element in various non-coding RNAs. wikipedia.orgnih.govnih.govresearchgate.net This suggests that ribothymidine could play a role in the structure and function of other RNA molecules involved in gene regulation and other cellular processes.

Furthermore, some viral RNAs mimic the structure of tRNAs to hijack the host's translational machinery. nih.gov The tRNA-like domain of the turnip yellow mosaic virus (TYMV) RNA, for instance, can be a substrate for the enzyme that forms ribothymidine. nih.govresearchgate.net This suggests that ribothymidine modification could be relevant in the life cycle of certain viruses.

Structural Analysis of Ribothymidine 3 Monophosphate Within Biological Macromolecules

Spectroscopic Analysis of Ribothymidine 3'-monophosphate in RNA

Spectroscopic methods offer powerful tools for investigating the structure and stability of RNA molecules in solution, providing insights that are complementary to solid-state crystallographic data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for studying the three-dimensional structure and dynamics of biological macromolecules in solution. Proton NMR has been instrumental in elucidating the contribution of ribothymidine to the thermal stability of transfer RNA (tRNA).

Early studies on methionine tRNAs from E. coli and Thermus thermophilus utilized high-field proton NMR to monitor the melting profiles of the tRNAs. nih.govnih.gov These tRNAs are differentiated by the modification at position 54, containing ribothymidine (T), uridine (B1682114) (U), or 2-thioribothymidine (s²T), respectively. By observing the temperature-dependent chemical shifts of the methyl protons of ribothymidine and other protons in the TΨC loop, researchers could directly assess the stability of the local RNA structure.

The results demonstrated that the presence of ribothymidine at position 54 significantly stabilizes the tertiary structure of tRNA compared to an unmodified uridine at the same position. nih.govnih.gov The melting temperature (Tm) of the tRNA containing uridine was found to be 6°C lower than that of the wild-type tRNA containing ribothymidine. Conversely, the hypermodified 2-thioribothymidine conferred even greater stability, with a melting temperature 7°C higher than the wild-type. nih.govnih.gov These findings highlight the crucial role of the 5-methyl group of ribothymidine in enhancing the structural integrity of the TΨC loop, which is essential for the proper folding and function of tRNA. nih.gov

Interactive Table: NMR Melting Temperatures of tRNA Variants

| tRNA Source | Modification at Position 54 | Melting Temperature (Tm) | Relative Stability |

|---|---|---|---|

| E. coli (Wild Type) | Ribothymidine | 78°C | Baseline |

| E. coli (Mutant) | Uridine | 72°C | Lower |

Note: Data is derived from the findings of Davanloo et al., 1979.

Mass spectrometry is an indispensable analytical technique for the characterization and sequencing of nucleic acids, including the identification of post-transcriptional modifications. Tandem mass spectrometry (MS/MS), particularly with electrospray ionization in negative-ion mode (ESI-), provides detailed structural information about mononucleotides by analyzing their fragmentation patterns. nih.govnih.gov

When analyzing this compound, ESI(-)/MS/MS would produce a characteristic spectrum of fragment ions. The fragmentation process typically cleaves bonds within the phosphate (B84403) and phosphoribosyl moieties, providing a signature that confirms the identity of the nucleotide and the position of the phosphate group. nih.gov

Key fragmentation pathways for nucleoside monophosphates in negative-ion mode include:

Loss of the nucleobase: Cleavage of the N-glycosidic bond results in an ion corresponding to the phosphoribose moiety.

Phosphate-related fragments: Signals corresponding to the phosphate group ([PO3]⁻ at m/z 79) are typically observed.

Phosphoribose-derived fragments: Ions derived from the sugar-phosphate backbone, such as dehydrated phosphoribose, are characteristic. nih.gov

For this compound, specific ions would allow for its unambiguous identification. The precursor ion would have a mass-to-charge ratio (m/z) corresponding to [M-H]⁻. The resulting fragments would confirm the presence of a methyl group on the uracil (B121893) base, distinguishing it from uridine monophosphate.

Interactive Table: Predicted ESI(-)/MS/MS Fragmentation Ions for this compound

| Fragment Type | Description | Predicted m/z |

|---|---|---|

| Precursor Ion [M-H]⁻ | This compound | 337.05 |

| Phosphate-derived | [PO3]⁻ | 79.97 |

| Phosphate-derived | [H2PO4]⁻ | 96.97 |

| Base-derived | [Thymine-H]⁻ | 125.04 |

Note: The m/z values are calculated based on the chemical formula and represent the expected monoisotopic masses of the negatively charged ions.

Crystallographic Studies of this compound-containing RNA

X-ray crystallography provides atomic-resolution three-dimensional structures of molecules, offering definitive insights into molecular conformation and intermolecular interactions. While numerous crystal structures of tRNA molecules containing ribothymidine in the TΨC loop have been resolved, specific high-resolution crystallographic studies focusing solely on the discrete structural effects of a single this compound within a canonical RNA duplex are less common.

However, the wealth of available RNA structures demonstrates that RNA duplexes predominantly adopt an A-form helical geometry. This geometry is characterized by a wide, shallow minor groove and a narrow, deep major groove. The ribose sugar is in a C3'-endo pucker, and the base pairs are tilted with respect to the helical axis.

Hydrophobic Interactions: The methyl group can form favorable van der Waals and hydrophobic interactions with adjacent residues or with binding partners like proteins.

Solvent Exclusion: The methyl group can displace water molecules from the major groove, potentially altering the local hydration spine and affecting the thermodynamics of RNA folding and recognition.

Conformational Rigidity: The steric bulk of the methyl group may slightly restrict the conformational flexibility of the nucleotide and the surrounding backbone.

Interactive Table: Standard A-Form RNA Helical Parameters

| Parameter | Typical Value | Description |

|---|---|---|

| Helical Rise | ~2.6 - 3.3 Å | The distance between consecutive base pairs along the helical axis. |

| Helical Twist | ~33° | The angle of rotation between consecutive base pairs around the helical axis. |

| Base Pair Tilt | ~15° - 20° | The angle between the plane of the base pair and the plane perpendicular to the helical axis. |

| Sugar Pucker | C3'-endo | The conformation of the ribose sugar ring. |

| Minor Groove Width | ~11 Å | The distance between the phosphate backbones across the minor groove. |

Note: These are generalized parameters for a canonical A-form RNA duplex. The presence of ribothymidine may introduce minor local deviations.

Computational Modeling and Dynamics of this compound within RNA

Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for studying the structure, dynamics, and thermodynamics of biological macromolecules at an atomic level. nih.govarxiv.org MD simulations can complement experimental data by providing a dynamic view of how modifications like ribothymidine influence RNA behavior in solution. arxiv.org

An MD simulation of an RNA duplex containing this compound would begin with a starting structure, typically a canonical A-form helix. This system is then solvated in a box of explicit water molecules and counterions to neutralize the charge of the phosphate backbone. nih.gov The simulation evolves over time by integrating Newton's equations of motion for every atom in the system, governed by a force field that describes the interatomic interactions. nih.gov

These simulations can reveal:

Hydration Patterns: Changes in the structure and dynamics of water molecules in the major groove surrounding the methyl group.

Flexibility and Dynamics: How the modification affects local and global flexibility of the RNA duplex. MD can quantify fluctuations and identify regions of increased or decreased motion. arxiv.org

Energetics: Through more advanced techniques like free energy calculations, the thermodynamic contribution of the methyl group to the stability of the helix or its interactions with other molecules can be quantified.

The accuracy of these simulations is highly dependent on the quality of the force field parameters used to describe the modified nucleotide. nih.gov Therefore, careful parameterization and validation against experimental data are crucial for obtaining meaningful results.

Interactive Table: Typical Setup for an MD Simulation of an RNA Duplex

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Force Field | A set of parameters describing the potential energy of the system. | AMBER, CHARMM |

| Water Model | The model used to represent water molecules. | TIP3P, SPC/E |

| System Size | Number of atoms in the simulation box. | ~20,000 - 50,000 atoms |

| Simulation Time | The duration of the simulation. | 100s of nanoseconds to microseconds |

| Ensemble | The thermodynamic ensemble being simulated. | NPT (constant Number of particles, Pressure, and Temperature) |

Regulation and Turnover of Ribothymidine 3 Monophosphate

Regulation of Ribothymidine Modifying Enzymes

The primary enzymes responsible for the synthesis of ribothymidine in RNA are tRNA (m5U54)-methyltransferases, such as TRMT2A in mammals and Trm2 in yeast, which catalyze the methylation of uridine (B1682114) at position 54 of tRNA molecules. nih.gov The activity of these enzymes is crucial for the proper functioning and stability of tRNA.

Currently, there is limited direct scientific evidence detailing the specific regulation of ribothymidine-modifying enzyme activity by environmental factors such as light. However, the activity of other tRNA-modifying enzymes has been shown to be influenced by environmental conditions like oxidative stress and the availability of iron, which can impact the function of enzymes requiring iron-sulfur clusters for their catalytic activity. mdpi.com This suggests that the broader cellular environment and stress responses can play a role in modulating tRNA modification, although specific research into the effects of light on ribothymidine synthesis is not presently available.

Degradation Pathways of Ribothymidine 3'-monophosphate and Modified RNAs

The turnover of this compound is intrinsically linked to the degradation of RNA molecules that contain this modification, primarily tRNA. Eukaryotic cells have robust quality control mechanisms to identify and eliminate improperly folded or hypomodified tRNAs. One such mechanism is the rapid tRNA decay (RTD) pathway, which targets mature tRNAs that lack certain modifications, leading to their degradation. nih.gov

The absence of the m5U54 modification, catalyzed by enzymes like TRMT2A, can lead to tRNA instability and trigger the formation of tRNA-derived small RNAs (tsRNAs). This process involves the cleavage of tRNAs near the anticodon loop by ribonucleases such as angiogenin (B13778026), resulting in the accumulation of 5' tRNA-derived stress-induced RNAs (5'tiRNAs). nih.gov This indicates that the ribothymidine modification serves as a protective mark against tRNA cleavage.

While the degradation of ribothymidine-containing RNA is becoming better understood, the specific enzymatic pathways for the degradation of free this compound are not as clearly defined. It is presumed to be part of the general nucleotide salvage pathways.

Interplay with Cellular Metabolic Pathways

The synthesis and degradation of this compound are connected to several key cellular metabolic pathways, most notably the nucleotide salvage pathway. This pathway allows cells to recycle nucleosides and nucleobases from the degradation of DNA and RNA, which is a more energy-efficient process than de novo synthesis. wikipedia.orgfiveable.me

Ribothymidine, as a modified nucleoside, can be salvaged and re-phosphorylated to form this compound, which can then be further phosphorylated and potentially re-incorporated into RNA or converted to other nucleotides. The initial phosphorylation step is typically catalyzed by a nucleoside kinase. fiveable.me

The biosynthesis of the methyl group for ribothymidine formation directly links its production to one-carbon metabolism. In different organisms, the methyl donor can be either S-adenosylmethionine (SAM) or a derivative of tetrahydrofolate, both of which are central molecules in cellular methylation reactions and the transfer of one-carbon units. researchgate.net

Furthermore, the pyrimidine (B1678525) salvage pathway, in general, is crucial for maintaining the integrity of both nuclear and organellar genomes, and its activity can be influenced by nutrient availability, highlighting a compensation mechanism between the de novo and salvage pathways for nucleotide biosynthesis. nih.gov

Advanced Research Methodologies for Studying Ribothymidine 3 Monophosphate

Quantitative Analysis Techniques

Precise quantification of Ribothymidine 3'-monophosphate is crucial for understanding its prevalence and stoichiometry in various RNA species. Several key techniques are employed for this purpose.

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique used for the quantitative analysis of nucleotides. In CZE, charged molecules are separated based on their electrophoretic mobility in a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. For the analysis of this compound, a background electrolyte, often a buffer like sodium tetraborate (B1243019) or ammonium (B1175870) citrate (B86180), is used to control the pH and ionic strength, which in turn influences the migration times of the analytes. nih.govnih.gov

The separation of micromolar concentrations of mononucleotides can be achieved in a short time frame, typically within minutes. nih.gov Key parameters that are optimized for efficient separation include the pH of the electrolyte, the applied voltage, and the capillary dimensions. nih.govmdpi.comsemanticscholar.org Detection is commonly performed using UV absorbance at a specific wavelength, typically around 250-260 nm, where nucleotides exhibit strong absorbance. mdpi.com For enhanced sensitivity and to overcome potential matrix effects in complex biological samples, sample stacking techniques can be employed. nih.gov

Principle : Separation based on charge-to-size ratio in a capillary filled with electrolyte under a high voltage.

Buffer System : Sodium tetraborate or ammonium citrate buffers are commonly used. nih.govnih.gov

Detection : UV absorbance at ~250-260 nm. mdpi.com

Key Advantage : High separation efficiency, speed, and low sample consumption. nih.govselectscience.net

| Parameter | Typical Condition | Purpose |

| Capillary | Fused silica (B1680970) (e.g., 56 cm x 100 µm) mdpi.com | Provides the separation channel. |

| Background Electrolyte | 50 mM borate (B1201080) buffer (pH 9.3) mdpi.com | Maintains pH and conductivity for separation. |

| Applied Voltage | 10–30 kV semanticscholar.org | Drives the electrophoretic migration. |

| Temperature | 25 °C nih.govmdpi.com | Ensures reproducible migration times. |

| Injection | Hydrodynamic (e.g., 50 mbar for 8 s) mdpi.com | Introduces a precise volume of sample. |

| Detection | Diode Array Detector (DAD) at 250 nm mdpi.com | Quantifies the separated nucleotide. |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of nucleotides from complex biological mixtures. nih.gov Ion-pair reversed-phase HPLC is particularly well-suited for separating charged molecules like this compound. longdom.org This method involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase containing an ion-pairing agent, such as tetrabutylammonium (B224687) salts. nih.govlongdom.org The ion-pairing agent forms a neutral complex with the negatively charged phosphate (B84403) group of the nucleotide, allowing it to be retained and separated on the reversed-phase column.

A gradient elution, where the concentration of an organic modifier (like methanol (B129727) or acetonitrile) in the mobile phase is gradually increased, is often used to separate a wide range of nucleotides with different polarities in a single run. longdom.org Detection is typically achieved by UV-Vis spectroscopy at 260 nm. nih.gov This method offers the advantage of simultaneously measuring various ribonucleotides, which can serve as internal controls for sample extraction and handling. nih.gov

| Component | Description | Example |

| Stationary Phase | Typically a C18 silica-based column. | Diamonsil C18 (5µm, 250 x 4.6 mm) researchgate.net |

| Mobile Phase A | Aqueous buffer. | 0.1 M potassium dihydrogen phosphate, pH 6.0 longdom.org |

| Mobile Phase B | Buffer with organic modifier and ion-pairing agent. | 0.1 M potassium dihydrogen phosphate, 4 mM tetrabutylammonium hydrogen sulphate, 20% methanol, pH 6.0 longdom.org |

| Detection | UV detector. | 260 nm nih.gov |

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile method for the separation and identification of modified nucleotides. labome.comlibretexts.org For analyzing this compound, RNA is first enzymatically digested into its constituent mononucleotides. nih.gov The resulting hydrolysate is then spotted onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, most commonly silica gel or cellulose. chromatographyonline.comresearchgate.net

To enhance detection sensitivity, the nucleotides are often radiolabeled, for instance, by using [³²P]-labeled RNA or by post-labeling the digested nucleotides with [³²P]. labome.comnih.gov The separation is achieved by developing the plate in a sealed chamber with a specific solvent system. For complex mixtures of modified nucleotides, two-dimensional (2D) TLC is employed, where the plate is developed sequentially in two different solvent systems at a 90-degree angle to each other, providing enhanced resolution. labome.comresearchgate.net The separated, radiolabeled nucleotides are then visualized by autoradiography. nih.gov The position of this compound is identified by comparing its migration (Rf value) to that of a known standard. researchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific immunological technique that can be adapted for the quantification of this compound. The development of a specific ELISA for this compound would require the production of a monoclonal antibody that specifically recognizes and binds to this compound.

The general principle of a competitive ELISA for this purpose would involve:

Antibody Production : Raising a monoclonal antibody against an immunogenic conjugate of this compound.

Plate Coating : Adsorbing a known quantity of a this compound conjugate onto the wells of a microtiter plate.

Competitive Binding : Incubating the specific monoclonal antibody with the sample containing an unknown amount of free this compound. This mixture is then added to the coated plate wells. The free nucleotide in the sample competes with the coated nucleotide for binding to the limited amount of antibody.

Detection : A secondary antibody conjugated to an enzyme (like horseradish peroxidase - HRP) that recognizes the primary antibody is added. thermofisher.com Finally, a chromogenic substrate is introduced, which is converted by the enzyme into a colored product. thermofisher.com

Quantification : The intensity of the color is inversely proportional to the concentration of this compound in the original sample. A standard curve is generated using known concentrations of the nucleotide to quantify the amount in the unknown samples. Inter- and intra-assay coefficients of variation are typically low, ensuring high reproducibility. nih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique used for the mass analysis of biomolecules, including oligonucleotides. umich.edu For the analysis of this compound, the sample is co-crystallized with a matrix material (e.g., 3-hydroxypicolinic acid) on a target plate. umich.edunih.gov A pulsed laser irradiates the spot, causing the matrix to absorb the energy and promote the desorption and ionization of the analyte with minimal fragmentation. researchgate.netresearchgate.net The resulting ions are then analyzed by a time-of-flight (TOF) mass analyzer, which measures the mass-to-charge ratio.

A more recent, matrix-free advancement is Laser Desorption/Ionization from Silicon Nanopost Arrays (NAPA). researchgate.net NAPA-MS utilizes a substrate with an array of silicon nanoposts that facilitate the desorption and ionization of small molecules upon laser irradiation. gwu.edu This technique has shown enhanced coverage for low-molecular-weight compounds and can be highly complementary to traditional MALDI-MS. nih.gov NAPA-MS offers excellent performance for the analysis and quantitation of small molecules over a wide dynamic range with good limits of detection. gwu.edu Both MALDI-MS and NAPA-MS provide high sensitivity and can be used for the targeted quantification of modified nucleotides in various biological samples. nih.gov

| Technique | Principle | Advantages for this compound |

| MALDI-TOF MS | Co-crystallization with a UV-absorbing matrix for soft laser-induced ionization. researchgate.net | High mass accuracy, good sensitivity, rapid analysis. umich.edu |

| NAPA-LDI-MS | Matrix-free laser desorption/ionization from a silicon nanopost substrate. researchgate.net | Enhanced detection of low-molecular-weight compounds, reduced matrix interference. nih.gov |

In Vitro Transcription and Reconstitution Systems for Modified RNA Study

To understand the functional consequences of incorporating this compound into an RNA molecule, researchers utilize in vitro transcription and reconstitution systems. These cell-free systems provide a controlled environment to dissect the specific impact of this modification on RNA structure, stability, and interactions with proteins. embl.orgresearchgate.net

In vitro transcription systems, such as those using bacteriophage RNA polymerases (e.g., T7, T3, or SP6), allow for the synthesis of specific RNA transcripts from a DNA template. promega.compromegaconnections.com To produce RNA containing Ribothymidine, the corresponding ribonucleotide triphosphate (rTTP) is included in the transcription reaction along with the standard ATP, GTP, CTP, and UTP. google.com This allows for the site-specific or global incorporation of the modified nucleotide into the nascent RNA chain. These synthetic transcripts can be generated in large quantities for various downstream applications. promega.com

Once the modified RNA is synthesized and purified, it can be used in in vitro reconstitution experiments. researchgate.net These experiments involve combining the purified, modified RNA with other purified components, such as RNA-binding proteins, ribosomal subunits, or other factors, to rebuild a specific biological process in a test tube. embl.orgnih.gov By comparing the behavior of the modified RNA to an unmodified counterpart in these reconstituted systems, researchers can quantitatively assess the impact of Ribothymidine on processes like:

RNA folding and structure : Analyzing conformational changes induced by the modification. pnas.org

Protein-RNA interactions : Measuring changes in binding affinity and specificity of RNA-binding proteins.

Translational efficiency : Assessing the effect on ribosome binding and protein synthesis in reconstituted translation systems. nih.gov

RNA stability : Determining the influence on susceptibility to nuclease degradation.

These systems bridge the gap between in vivo complexity and the need for controlled, quantitative analysis, providing detailed mechanistic insights into the function of modified nucleotides like this compound. embl.org

Genetic Engineering Approaches for Modifying Enzyme Expression

Genetic engineering provides powerful tools to investigate the role of this compound by manipulating the expression of the enzymes responsible for its synthesis. The primary enzyme catalyzing the formation of 5-methyluridine (B1664183) (m5U or ribothymidine) at position 54 in the T-loop of transfer RNA (tRNA) is tRNA(m5U54)methyltransferase. The genes encoding this enzyme, such as trmA in Escherichia coli, TRM2 in Saccharomyces cerevisiae, and TRMT2A in humans, are key targets for genetic modification.

One of the principal genetic engineering strategies involves the knockdown or knockout of these genes to observe the resulting phenotypic changes. For instance, studies have shown that the knockdown of TRMT2A in human cells leads to the hypomodification of m5U54 in tRNA. This lack of modification has been linked to an increase in the generation of tRNA-derived small RNAs (tsRNAs), specifically 5'tiRNA-GlyGCC and 5'tiRNA-GluCTC, through the overexpression of the ribonuclease angiogenin (B13778026) (ANG). This suggests that the m5U54 modification, and therefore the expression of TRMT2A, plays a crucial role in maintaining tRNA stability and preventing its cleavage.

In some organisms, the gene for tRNA(m5U54)methyltransferase has been found to be essential for viability. For example, research in Escherichia coli has demonstrated that the trmA gene is indispensable for the organism's survival, highlighting the critical biological importance of the m5U54 modification.

Impact of Modifying tRNA(m5U54)Methyltransferase Expression

| Genetic Modification | Target Gene/Enzyme | Organism/Cell Line | Key Findings |

|---|---|---|---|

| Knockdown | TRMT2A | Human cells | Induces m5U54 tRNA hypomodification and formation of tRNA-derived small RNAs (tsRNAs). |

| Knockdown | TRMT2A | Human cells | Leads to overexpression of the ribonuclease angiogenin (ANG). |

| Gene knockout | trmA | Escherichia coli | Gene is essential for viability. |

| Site-directed mutagenesis | Various enzymes | General application | Allows for the study of protein structure-function by introducing specific amino acid changes. |

Stable Isotope Labeling for Mechanistic and Structural Studies

Stable isotope labeling is a powerful methodology for elucidating the mechanistic and structural details of this compound and the enzymes that produce it. This approach involves the incorporation of non-radioactive heavy isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), into biomolecules. These labeled molecules can then be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR spectroscopy is a key technique for studying the structure and dynamics of RNA molecules in solution at an atomic level. By incorporating stable isotopes into tRNA, the challenges of spectral overlap and line broadening, which are common in NMR analysis of large RNAs, can be overcome. For example, proton NMR has been used to monitor the thermal stability of tRNA. A comparison of the melting profiles of tRNAs containing ribothymidine, uridine (B1682114), and 2-thioribothymidine at position 54 revealed that the presence of ribothymidine significantly stabilizes the tertiary structure of tRNA.

Mass spectrometry-based methods are also employed to study stable isotope-labeled biomolecules. Kinetic Isotope Effect (KIE) studies, for instance, can provide insights into the transition state of enzyme-catalyzed reactions. By measuring the reaction rates with isotopically labeled substrates, researchers can deduce information about bond-making and bond-breaking steps in the catalytic mechanism of tRNA methyltransferases. While specific KIE studies on tRNA(m5U54)methyltransferase are not extensively documented in the provided context, this methodology is generally applicable to SAM-dependent methyltransferases.

Applications of Stable Isotope Labeling in Studying this compound

Evolutionary Implications and Comparative Genomics of Ribothymidine 3 Monophosphate Modifications

Conservation and Divergence of Ribothymidine Modification Across Life Domains

The modification of uridine (B1682114) to ribothymidine at position 54 (m5U54) of the T-loop is a hallmark of tRNA structure, but its distribution is not uniform across the tree of life, presenting a clear pattern of conservation and divergence.

In the domains Bacteria and Eukarya , m5U54 is a nearly universal and highly conserved feature. nih.govmdpi.com This modification is critical for stabilizing the "elbow" region of the tRNA, which is formed by the interaction of the D-loop and the T-loop. mdpi.com The methyl group of ribothymidine contributes to the thermal stability of the tRNA molecule, which is essential for its proper function in protein synthesis.

In stark contrast, the domain Archaea displays significant divergence. In most archaeal lineages, m5U54 is absent and is instead replaced by a different modification, 1-methylpseudouridine (B86832) (m1Ψ). nih.gov This modification, while chemically distinct from ribothymidine, is thought to fulfill a similar structural role in stabilizing the tRNA elbow. This represents a case of functional analogy, where different evolutionary solutions have arisen to solve the same structural challenge. Ribothymidine (m5U54) is found only in a small subset of archaea, specifically within the Thermococcales and the related Nanoarchaeota lineage.

Further divergence is observed in certain extremophilic bacteria. For instance, in some thermophilic bacteria, the ribothymidine at position 54 is further modified to 5-methyl-2-thiouridine (B1588163) (m5s2U), a change that significantly increases the melting temperature and structural stability of the tRNA molecule, providing an adaptation to high-temperature environments.

| Domain | Predominant Modification at tRNA Position 54 | Primary Function | Notes |

|---|---|---|---|

| Bacteria | Ribothymidine (m5U) | tRNA tertiary structure stabilization | Some thermophiles have 5-methyl-2-thiouridine (m5s2U) for enhanced stability. |

| Eukarya | Ribothymidine (m5U) | tRNA tertiary structure stabilization | Highly conserved; initiator tRNA is a notable exception, containing an Adenosine at this position. nih.gov |

| Archaea | 1-methylpseudouridine (m1Ψ) | tRNA tertiary structure stabilization | Ribothymidine (m5U) is rare, found mainly in Thermococcales. |

Ribothymidine as a Biomarker in Phylogenomic Studies

The starkly different strategies for modifying tRNA at position 54 across the domains of life provide a clear and powerful phylogenetic signal at the highest levels of classification. The presence or absence of ribothymidine (or its specific replacement) serves as a distinct biomarker that helps differentiate the three domains of life.

Domain-Level Marker : The general rule of m5U54 in Bacteria and Eukarya versus m1Ψ54 in Archaea is one of the many biochemical features that delineate these fundamental evolutionary lineages. The presence of genes encoding either TrmA/TrmFO or the archaeal m1Ψ-synthase in a genome can be used to confidently assign an organism to a specific domain.

However, the utility of ribothymidine modification as a biomarker for resolving more granular phylogenetic relationships within a domain is limited. Because m5U is nearly ubiquitous in Bacteria and Eukarya, its presence offers little information to differentiate between, for example, different phyla or classes within those domains. oup.com Similarly, the prevalence of m1Ψ across most of Archaea restricts its use for detailed archaeal phylogenetics.

The primary value in finer-scale phylogenomics comes not from the modification itself, but from the evolutionary history of the modifying enzymes. For example, tracing the distribution of the TrmA versus the TrmFO enzyme families within Bacteria can help resolve the evolutionary relationships of specific bacterial lineages. Therefore, while the modification at position 54 is a powerful marker of ancient evolutionary divergence, the genes responsible for the modification hold greater potential as tools for more detailed phylogenomic analyses.

Derivatives and Synthetic Analogs in Academic Research

Synthesis of Ribothymidine 3'-monophosphate Analogs for Research

The synthesis of analogs of this compound involves targeted chemical modifications to the ribose sugar or the thymine (B56734) base. These alterations are designed to introduce specific properties, such as enhanced stability or unique functionalities, that are valuable for research applications. For instance, a synthetic scheme was developed to create a modified ribothymidine with a 3-(N-methylsulfamoyl)propyl group attached to the 2'-oxygen (TMSP) nih.gov. This process began with a nucleophilic attack on a 5'-protected 2,2'-anhydro-ribothymidine to selectively modify the 2'-position, a common starting point for creating 2'-modified nucleosides nih.gov. Other research has focused on creating amino analogues, such as 3'-Amino-3'-deoxythymidine and 5'-amino-5'-deoxythymidine, through multi-step synthetic pathways starting from thymidine (B127349) nih.gov.

In naturally occurring nucleosides, the bond connecting the nucleobase to the ribose sugar is in the beta (β) configuration. Alpha-anomers, where this bond is in the alpha (α) configuration, are rare in nature but possess unique and scientifically interesting properties nih.govresearchgate.net. In an α-nucleoside, the nucleobase and the hydroxymethyl group of the sugar are in a trans relationship nih.gov.

These anomers exhibit high stability and can form specific parallel double-stranded structures with complementary DNA or RNA strands nih.gov. This stability is partly due to their resistance to degradation by nucleoside phosphorylases and phosphatases researchgate.net. For example, a double-stranded hybrid of an α-oligodeoxyribonucleotide and an RNA strand showed a significantly higher melting temperature (52.8 °C) compared to the natural β-oligodeoxyribonucleotide/RNA hybrid (27.4 °C), indicating greater thermal stability nih.gov. Research has also shown that some α-anomers, like α-2′-deoxythioguanosine, exhibit antitumor activity with lower toxicity than their β-counterparts nih.gov.

The addition of a methyl group at the 2'-carbon position of the ribose sugar in pyrimidine (B1678525) nucleosides, including ribothymidine, has yielded compounds with significant biological activity. Specifically, D-2'-C-methyl-cytidine and -uridine have demonstrated potent activities against a wide range of single-stranded positive-sense RNA (ssRNA+) viruses and double-stranded RNA (dsRNA) viruses nih.govresearchgate.net.

The mechanism of action for these analogues often involves the inhibition of the RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many viruses nih.govresearchgate.net. The 5'-triphosphate forms of these active D-enantiomers have been shown to directly inhibit viral polymerases nih.gov. The introduction of the 2'-methyl group transforms these physiological molecules into powerful, broad-spectrum antiviral agents, making them a subject of intense research for therapeutic development nih.govnih.gov.

| Analog Type | Key Structural Feature | Notable Properties | Research Application |

| Alpha-anomer | Glycosidic bond in α-configuration (trans to CH₂OH) | High thermal stability, resistance to enzymes, forms parallel duplexes | Antitumor agents, structural biology |

| 2'-C-Methyl Branched | Methyl group at the 2'-position of the ribose | Potent antiviral activity (especially against RNA viruses) | Development of antiviral therapeutics |

Application of Analogs in Probing RNA Structure and Function

Synthetic analogs of nucleotides are indispensable tools for elucidating the intricate three-dimensional structures of RNA and their functional implications yale.edu. Techniques like Nucleotide Analog Interference Mapping (NAIM) utilize these analogs to identify functional groups within an RNA molecule that are critical for its structure or catalytic activity nih.gov. In NAIM, analogs are randomly incorporated into an RNA molecule, and any resulting interference with the RNA's function points to the importance of the modified position nih.gov.

Chemical probing is another classic method where reactive molecules, including nucleotide analogs, are used to modify accessible or flexible regions of an RNA molecule, which are often single-stranded yale.edu. Identifying which nucleotides react provides crucial constraints for predicting RNA secondary and tertiary structures yale.edu. Furthermore, analogs can be designed as interstrand-crosslinking (ICL) probes, which covalently bind to target RNA sequences, allowing for the isolation and study of specific RNA molecules from complex mixtures like cell lysates rsc.org.

This compound in the Synthesis of Oligonucleotides

The chemical synthesis of oligonucleotides, which are short, defined sequences of nucleic acids, is a cornerstone of modern molecular biology. This process is typically automated and performed via solid-phase synthesis using the phosphoramidite (B1245037) method wikipedia.org. In this method, nucleoside phosphoramidites serve as the monomeric building blocks that are sequentially added to a growing oligonucleotide chain wikipedia.org.

This compound is a precursor for the corresponding ribothymidine 3'-O-phosphoramidite. To be used in synthesis, the 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMTr) group, and the 3'-phosphate is converted to a reactive phosphoramidite moiety umich.edu. This modified building block can then be coupled to the 5'-hydroxyl of a nucleoside bound to a solid support. After coupling, the phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester. This cycle of deprotection, coupling, and oxidation is repeated until the desired oligonucleotide sequence is assembled wikipedia.orgutupub.fi. The use of modified nucleoside phosphoramidites, including those derived from ribothymidine analogs, allows for the creation of custom oligonucleotides with specific properties, such as increased stability or the ability to bind with higher affinity to target RNA sequences nih.govnih.gov.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for detecting and quantifying ribothymidine 3'-monophosphate (rTMP) in biological samples?

- Answer : Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for detecting and quantifying rTMP due to its high sensitivity and specificity. Pseudotargeted metabolomics workflows, as demonstrated in liver tissue studies, can differentiate rTMP levels under varying metabolic conditions by monitoring ion fragmentation patterns and retention times . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is critical, particularly for distinguishing rTMP from deoxythymidine derivatives via analysis of ribose phosphorylation patterns and methyl group positions .

Q. How is this compound synthesized in bacterial systems, and what enzymatic pathways are involved?

- Answer : In Streptococcus faecalis, rTMP biosynthesis involves methylenetetrahydrofolate (CH₂-THF) as the methyl donor, catalyzed by tRNA-specific methyltransferases. The reaction mechanism includes reduction of the one-carbon unit by FADH₂, as shown in isotopic labeling studies . In vitro synthesis can replicate this pathway using purified enzymes (e.g., thymidylate synthase) and substrates like uridine 5'-monophosphate (UMP), with methylation steps monitored via HPLC .

Q. What are the key structural features distinguishing this compound from deoxythymidine derivatives?

- Answer : rTMP contains a ribose sugar with a hydroxyl group at the 2' position, unlike deoxythymidine monophosphate (dTMP), which has a hydrogen at this position. Phosphorylation at the 3' position in rTMP (vs. 5' in dTMP) further differentiates their chemical behavior. X-ray crystallography and comparative NMR studies highlight these distinctions, which are critical for functional analyses in RNA vs. DNA contexts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound concentrations across different experimental models?

- Answer : Discrepancies often arise from variations in sample preparation (e.g., RNA extraction protocols) or detection limits of analytical methods. To address this, standardize internal controls (e.g., spike-in synthetic rTMP) and validate findings using orthogonal techniques, such as enzymatic assays (e.g., phosphatase treatment followed by LC-MS) . Additionally, species-specific tRNA methylation efficiencies, as observed in Streptococcus faecalis vs. mammalian systems, must be accounted for .

Q. What experimental designs are optimal for studying the role of rTMP in RNA modification and its impact on translational fidelity?

- Answer : Employ tRNA sequencing coupled with reverse transcription-PCR to map rTMP incorporation sites. Combine this with ribosome profiling to assess translational pauses or errors in knockout models lacking tRNA methyltransferases. For example, CRISPR-Cas9-mediated deletion of trmA (a methyltransferase gene) in bacterial systems can reveal rTMP's role in codon-anticodon interactions .

Q. How does this compound interact with other nucleotide derivatives in metabolic pathways, and what co-factors are essential for these interactions?

- Answer : rTMP participates in nucleotide salvage pathways, competing with uridine and cytidine derivatives for phosphorylation by kinases like thymidine kinase 1 (TK1). Isotope tracing experiments using ¹³C-labeled ribose or methyl groups can elucidate these dynamics. Co-factors such as ATP (for phosphorylation) and SAM (for methylation) are critical, as shown in bacterial tRNA modification studies .

Q. What comparative analytical strategies are recommended for studying rTMP in diseased vs. healthy tissues?

- Answer : Use tissue-specific metabolomics profiling to compare rTMP levels, normalized to total RNA content. In ovarian failure models, pseudotargeted metabolomics revealed elevated rTMP in liver tissue, suggesting dysregulated tRNA modification . Pair this with transcriptomic data to correlate rTMP abundance with methyltransferase expression. For clinical samples, optimize RNA extraction protocols to minimize degradation artifacts .

Methodological Notes

- Experimental Validation : Always include negative controls (e.g., RNase-treated samples) to confirm rTMP’s RNA-specific origin .

- Data Interpretation : Consider phylogenetic differences in tRNA modification enzymes when extrapolating findings from model organisms to humans .

- Resource Guidance : Prioritize databases like PubChem and RCSB PDB for structural data, and avoid non-peer-reviewed vendors like BenchChem .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.